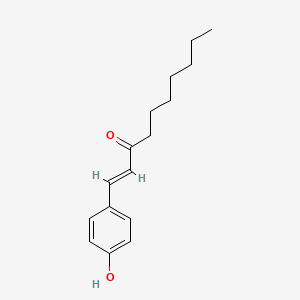

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

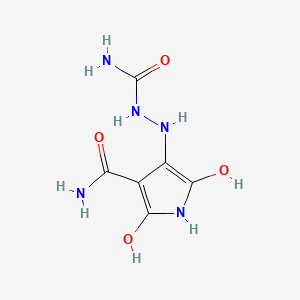

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one, often referred to as 4-hydroxyphenyl dec-1-en-3-one, is a naturally occurring compound found in various plants and animals. It is an important intermediate in the biosynthesis of many natural products, including flavonoids and terpenoids. It is also a building block for the synthesis of various other compounds, such as quinones, polyphenols, and polycyclic aromatic hydrocarbons. This compound has been extensively studied due to its potential applications in medicine, agriculture, and industry.

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Insights

- The molecule of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one and its derivatives are noted for their planar structures, indicating a high degree of conjugation throughout the system. This structural attribute is crucial for various chemical and biological interactions. Studies have shown that intermolecular hydrogen bonds play a significant role in linking adjacent molecules, forming one-dimensional chains, which might be crucial for understanding the compound's properties in different contexts (Wang et al., 2005).

Antioxidant Properties

- The compound and its variants have been explored for their potential antioxidant activity. For instance, certain amino derivatives of the compound exhibited significant antioxidant properties, showcasing their potential in scavenging free radicals and acting as superoxide dismutase mimetics (Sulpizio et al., 2016).

Electronic Properties and Chemical Reactivity

- In-depth computational studies have been conducted to understand the molecule's electronic properties and chemical reactivity. Insights into geometrical entities, electronic properties, and chemical reactivity aspects were obtained through density functional theory. This includes a detailed investigation of bond lengths, bond angles, and molecular electrostatic potential surface, among others (Adole et al., 2020).

Antiproliferative and Antimicrobial Activity

- The derivatives of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one have been studied for their antiproliferative activities against various cell lines. Some derivatives have shown promising results in inhibiting cancer cell growth, implying their potential therapeutic applications (Ma et al., 2017).

- Moreover, the compound's derivatives have also been examined for their antimicrobial activities. Some synthesized variants showed excellent antimicrobial properties against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Balaji et al., 2016).

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxyphenyl)dec-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHSLMUZKCDEDD-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C=CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)/C=C/C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)

![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)

![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)